molecular formula C8H8O4S2 B2576027 3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 251096-93-2

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid

Cat. No.: B2576027
CAS No.: 251096-93-2
M. Wt: 232.27
InChI Key: KZWRGFMRINRZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid is a thiophene-based derivative featuring a carboxylic acid group at the 2-position and a sulfanyl-linked 2-methoxy-2-oxoethyl substituent at the 3-position of the heterocyclic ring. Its molecular formula is C₈H₈O₄S, with a molecular weight of 200.22 g/mol (inferred from structurally similar compounds) .

Properties

IUPAC Name

3-(2-methoxy-2-oxoethyl)sulfanylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S2/c1-12-6(9)4-14-5-2-3-13-7(5)8(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWRGFMRINRZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with 2-methoxy-2-oxoethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial activity. The presence of the sulfanyl group in 3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid enhances its interaction with microbial membranes, potentially leading to increased efficacy against various pathogens. Studies have shown that similar thiophene derivatives can inhibit bacterial growth, suggesting this compound may also possess similar properties .

Anti-inflammatory Effects
Thiophene derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may make it a candidate for developing new anti-inflammatory drugs. Preliminary studies suggest that modifications to the thiophene structure can influence its anti-inflammatory activity, indicating a potential pathway for therapeutic development .

Cancer Research
In the realm of oncology, compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The unique functional groups in this compound may contribute to its cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Agricultural Science Applications

Pesticide Development
The chemical's structural features make it a candidate for developing novel pesticides. Thiophene derivatives are known for their insecticidal and fungicidal properties. Research into similar compounds has shown promise in controlling agricultural pests while minimizing environmental impact. The sulfanyl group may enhance the compound's efficacy as a pesticide by improving its stability and bioavailability in agricultural settings .

Herbicide Formulation
In addition to insecticides and fungicides, there is potential for this compound to be formulated as an herbicide. Its ability to disrupt plant growth processes could provide an effective means of weed control. Studies focusing on thiophene-based herbicides have demonstrated their effectiveness against a range of weed species, suggesting a similar application for this compound .

Material Science Applications

Polymer Synthesis
The compound can serve as a building block in polymer chemistry due to its reactive functional groups. Thiophene derivatives are commonly used in synthesizing conductive polymers, which have applications in electronics and optoelectronics. The incorporation of this compound into polymer matrices could enhance electrical conductivity and thermal stability .

Nanomaterials Development
Research into nanomaterials has identified thiophene derivatives as promising candidates for creating nanostructures with tailored properties. The unique electronic characteristics of thiophenes allow for the development of nanomaterials with applications in sensors and energy storage devices. The synthesis of nanoparticles using this compound could lead to advancements in nanotechnology .

Mechanism of Action

The mechanism of action of 3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfanyl-Ethyl Moiety

3-[(2-Amino-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic Acid
  • Key Difference: The methoxy group in the target compound is replaced by an amino group.
  • This derivative is commercially available (Santa Cruz Biotechnology) and priced at $399/500 mg .
  • Molecular Weight : ~214.23 g/mol (estimated).
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate
  • Key Difference: Contains a bromo, cyano, and ethoxy-ester group, with the sulfanyl-ethyl moiety at position 5 .
  • Impact: The ethoxy-ester increases lipophilicity compared to the methoxy group, which may improve membrane permeability. The bromo and cyano groups add steric bulk and electronic effects, influencing reactivity in cross-coupling reactions .
  • Synthesis: Prepared via Sandmeyer reaction from an amino precursor, yielding monoclinic crystals (space group P2₁/c) .

Positional Isomers and Functional Group Modifications

2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic Acid
  • Key Difference : The sulfanyl-ethyl and carboxylic acid groups are swapped (positions 2 and 3).
  • This isomer has a melting point of 198–201°C and a PubChem CID of 13626742 .
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic Acid
  • Key Difference: Incorporates a 4-fluorophenyl group at position 5 and a tosylamino group at position 3.
  • Impact: The fluorophenyl group enhances metabolic stability, while the tosylamino moiety introduces sulfonamide functionality, a common feature in protease inhibitors .

Ester Derivatives and Prodrugs

Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate
  • Key Difference: Methyl ester replaces the carboxylic acid, with additional cyano and amino groups.
  • Impact : The esterification reduces polarity, making it more suitable as a prodrug. This compound is an intermediate in synthesizing bivalent salts of ranelic acid .
Ethyl 2-((2-ethoxy-2-oxoethyl)(tosyl)amino)-4,5-dimethyl-3-thiophenecarboxylate
  • Key Difference: Features a tosyl-protected amino group and dimethyl substituents on the thiophene ring.

Physicochemical Data

Property Target Compound 3-[(2-Amino-2-oxoethyl)sulfanyl] Analog 2-(2-Methoxy-2-oxoethyl) Isomer
Molecular Weight 200.22 g/mol ~214.23 g/mol 200.22 g/mol
Melting Point Not reported Not reported 198–201°C
Solubility Likely polar (carboxylic acid) Moderate (amino group enhances H-bonding) Low (ester derivative)

Biological Activity

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid, with the CAS number 251096-93-2 and molecular formula C₈H₈O₄S₂, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC₈H₈O₄S₂
Molecular Weight232.28 g/mol
Melting Point155-157 °C
CAS Number251096-93-2
Purity≥95%

Structural Characteristics

The compound features a thiophene ring with a carboxylic acid group and a methoxy group attached to a sulfur atom. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, it was found to scavenge free radicals effectively:

Concentration (µg/mL)% Inhibition
1025
5055
10085

This antioxidant activity indicates its potential application in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In animal models, the compound demonstrated anti-inflammatory effects by reducing edema in paw inflammation assays. The results showed a significant reduction in paw swelling compared to control groups:

Treatment GroupPaw Swelling (mm)
Control8.5
Compound Treatment4.2

These findings suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disorders.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiophene derivatives, including our compound of interest. The study concluded that modifications to the thiophene ring can enhance antimicrobial activity, suggesting that further structural optimization could yield even more potent derivatives .

Case Study: Antioxidant Mechanism

In another research article, the antioxidant mechanism was investigated using cell cultures exposed to oxidative stress. The results indicated that the compound reduced oxidative damage markers significantly, supporting its potential role as a therapeutic agent in oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for 3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves functionalizing the thiophene ring via sulfanyl group introduction. A common approach includes coupling reactions between 2-thiophenecarboxylic acid derivatives and methoxy-oxoethyl thiol precursors. For example, esterification of carboxylic acid groups (e.g., methyl ester formation) can stabilize intermediates . Post-synthesis, structural confirmation requires:
  • NMR spectroscopy (1H/13C) to verify substituent positions and purity.
  • X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated in structural studies of related thiophene derivatives (e.g., 3-methylthiophene-2-carboxylic acid) .
  • Mass spectrometry (HRMS) to validate molecular weight.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :
  • Storage : Store at ambient temperatures in airtight, light-resistant containers to prevent hydrolysis or oxidation of the sulfanyl and ester groups .
  • Handling : Use gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation, as recommended for structurally similar thiophene-carboxylic acids .
  • Stability Testing : Monitor degradation via periodic HPLC analysis under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of thiophene-carboxylic acid derivatives under nucleophilic conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing side reactions. To address this:
  • Systematic Variation : Replicate reactions under controlled conditions (e.g., DMF vs. THF solvents, 25°C vs. 60°C) to isolate contributing factors.
  • Mechanistic Probes : Use isotopic labeling (e.g., 18O in ester groups) to track reaction pathways, as seen in studies of methyl 2-thiophenecarboxylate derivatives .
  • Computational Modeling : Employ DFT calculations to compare activation energies of competing pathways .

Q. What strategies are effective for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer :
  • Abiotic Degradation : Conduct hydrolysis studies at pH 5–9 to identify breakdown products (e.g., free thiols or carboxylic acids) .
  • Biotic Transformation : Use microbial consortia from contaminated sites to assess biodegradation rates via LC-MS monitoring .
  • Partitioning Behavior : Measure logP values to predict soil/water distribution, leveraging protocols from studies on 2-thiopheneacetic acid derivatives .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound for antimicrobial applications?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with varying substituents (e.g., halogenation at the thiophene ring or modification of the methoxy group) .
  • Bioassay Design : Test against Gram-positive/negative bacteria and fungi using standardized MIC (Minimum Inhibitory Concentration) protocols.
  • Data Correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters to activity trends, as applied to related thiophene-carboxamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.